molecular formula C22H24N4OS B8708056 2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole

2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole

Cat. No. B8708056
M. Wt: 392.5 g/mol
InChI Key: GNWBCAJWCKVUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C22H24N4OS/c1-16-20(21(27)19-10-7-15-28-19)26-18-9-4-3-8-17(18)25(22(26)23-16)14-13-24-11-5-2-6-12-24/h3-4,7-10,15H,2,5-6,11-14H2,1H3

InChI Key

GNWBCAJWCKVUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CCN4CCCCC4)C(=O)C5=CC=CS5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The bromide obtained in Step A is heated at reflux in 15 ml of acetic anhydride until completely dissolved. Cool and pour into 50 ml of cold water. Neutralise with a solution of sodium carbonate and extract twice with 10 ml of chloroform each time. Combine the organic phases, pass over a column of alumina and evaporate. Recrystallise the residue from ethyl acetate.
Name
bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The bromide obtained in Step A is heated at reflux in 15 ml of acetic anhydide until completely dissolved. Cool and pour into 50 ml of cold water. Neutralise with a solution of sodium carbonate and extract twice with 10 ml of chloroform each time. Combine the organic phases, pass over a column of alumina and evaporate. Recrystallise the residue from ethyl acetate.
Name
bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

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